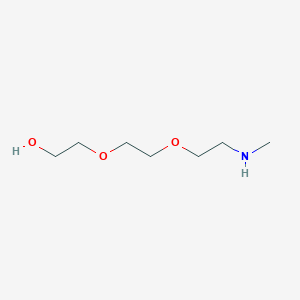
Hydroxy-PEG2-methylamine
Overview
Description
Hydroxy-PEG2-methylamine is a chemical compound with the molecular formula C7H17NO3 and a molecular weight of 163.22 g/mol . It is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups . This compound plays a significant role in pharmaceutical research and development, particularly in drug discovery and development .
Mechanism of Action
Target of Action
Hydroxy-PEG2-methylamine is a PEG derivative that contains a hydroxyl group and a methylamine group . The primary targets of this compound are carboxylic acids and carbonyls (ketone, aldehyde), with which the methylamine group can react .
Mode of Action
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc .
Pharmacokinetics
This compound is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs . This compound is used to modify the surface of drugs or particles, enabling targeted drug delivery to specific cells or tissues . This modification can enhance the pharmacokinetics and efficacy of drugs, while also reducing toxicity and immunogenicity .
Result of Action
Given its role in drug delivery, it can be inferred that the compound’s action would result in enhanced drug efficacy and reduced toxicity .
Action Environment
It’s known that the compound is stored at -20°c , suggesting that temperature could be a factor influencing its stability
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG2-methylamine plays a significant role in various biochemical reactions. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other biomolecules . This compound interacts with enzymes such as carboxylases and dehydrogenases, forming stable amide linkages that can alter enzyme activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of enzymes and receptors involved in these pathways. For example, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The hydroxyl group can form hydrogen bonds with biomolecules, while the methylamine group can form covalent bonds with carboxylic acids, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve cellular function. At high doses, this compound can have toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylases and dehydrogenases, influencing their activity and altering metabolic flux. The compound can also affect metabolite levels by modifying the activity of metabolic enzymes, leading to changes in the concentrations of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, facilitating its transport within cells .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. This subcellular localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG2-methylamine can be synthesized through a series of chemical reactions involving polyethylene glycol and methylamine. The hydroxyl group of polyethylene glycol reacts with methylamine under controlled conditions to form the desired compound. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where polyethylene glycol and methylamine are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The compound is then subjected to quality control tests to ensure it meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG2-methylamine undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be replaced with other reactive functional groups.
Condensation Reactions: The methylamine group can react with carboxylic acids to form stable amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other electrophiles. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Condensation Reactions: Carboxylic acids and their derivatives are commonly used.
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups replacing the hydroxyl group.
Condensation Reactions: The major products are amides formed by the reaction of the methylamine group with carboxylic acids.
Scientific Research Applications
Hydroxy-PEG2-methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Industry: Applied in the production of various PEGylated products, including cosmetics and personal care items.
Comparison with Similar Compounds
Hydroxy-PEG2-methylamine can be compared with other PEG derivatives, such as:
Hydroxy-PEG3-methylamine: Contains an additional ethylene glycol unit, providing a longer PEG chain and potentially greater solubility.
Methoxy-PEG2-methylamine: Contains a methoxy group instead of a hydroxyl group, which may affect its reactivity and solubility.
Carboxy-PEG2-methylamine: Contains a carboxyl group instead of a hydroxyl group, allowing for different types of chemical reactions.
This compound is unique due to its specific combination of a hydroxyl group and a methylamine group, which provides versatility in chemical modifications and applications .
Properties
IUPAC Name |
2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIGMRILIXVTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
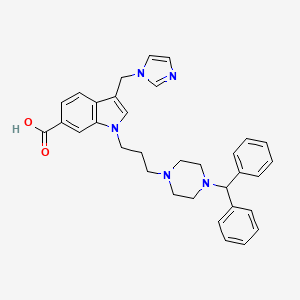

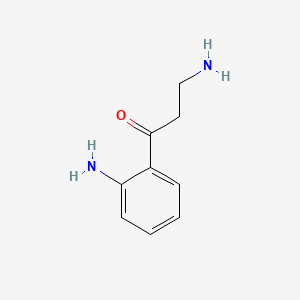
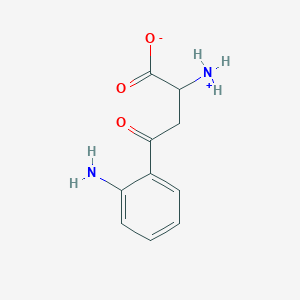
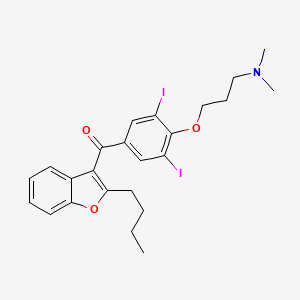
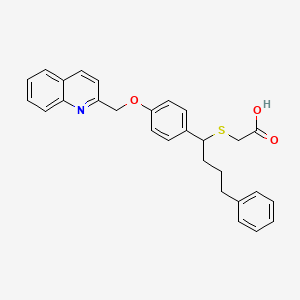
![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)
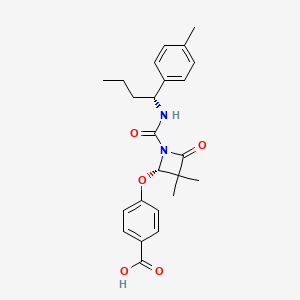
![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)
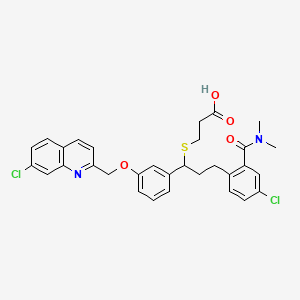
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

